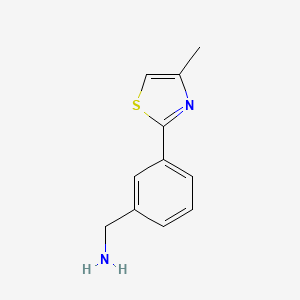
(3-(4-Methylthiazol-2-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Methylthiazol-2-yl)phenyl)methanamine: is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. This compound is known for its significant role in various medicinally relevant molecules due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of (3-(4-Methylthiazol-2-yl)phenyl)methanamine may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Análisis De Reacciones Químicas
Types of Reactions: (3-(4-Methylthiazol-2-yl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-(4-Methylthiazol-2-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological systems. Its ability to activate or inhibit specific biochemical pathways makes it a valuable tool for understanding cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Compounds containing the thiazole ring have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory drugs .
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (3-(4-Methylthiazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit enzymes and receptors, leading to changes in cellular processes. These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets .
Comparación Con Compuestos Similares
Dabrafenib: An anticancer drug containing the thiazole nucleus.
Dasatinib: Another anticancer drug with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent containing a thiazole ring.
Epothilone: A class of anticancer drugs with thiazole structures.
Uniqueness: What sets (3-(4-Methylthiazol-2-yl)phenyl)methanamine apart from these similar compounds is its specific substitution pattern and the presence of the phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPDLXQPDFMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanamine](/img/structure/B7791548.png)
![2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7791556.png)
![2-[2-(4-Chlorophenyl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7791562.png)
![2-[1-(4-Chlorophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxylicacid](/img/structure/B7791567.png)
![2-{2-[1-(4-Chlorophenyl)cyclopentyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7791574.png)



![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B7791607.png)
